N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15131977
InChI: InChI=1S/C12H14N6O2/c1-7-4-3-5-8(6-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17)
SMILES:
Molecular Formula: C12H14N6O2
Molecular Weight: 274.28 g/mol

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

CAS No.:

Cat. No.: VC15131977

Molecular Formula: C12H14N6O2

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine -

Specification

Molecular Formula C12H14N6O2
Molecular Weight 274.28 g/mol
IUPAC Name 4-N-methyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
Standard InChI InChI=1S/C12H14N6O2/c1-7-4-3-5-8(6-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17)
Standard InChI Key KZOJYRMMLQBUHS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N

Introduction

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring with various substitutions, including an amine group, a nitro group, and a methyl group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of pyrimidine derivatives often involves multi-step organic reactions. Common methods include nitration and amination processes, which require controlled conditions and catalysts to optimize yield and purity. Palladium-catalyzed reactions are frequently used in large-scale production due to their efficiency.

Comparison with Similar Compounds

Similar pyrimidine derivatives, such as N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine and N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine, exhibit variations in biological activity due to differences in substituents. These variations can affect reactivity profiles and biological interactions.

Compound NameMolecular FormulaKey Features
N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamineContains a chlorine substituent; potential differences in biological activity due to halogen effects.
N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamineFeatures a nitroso group instead of a nitro group; different reactivity profiles.

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